molecular formula C22H20BrN3O4 B10897319 1-[({3-[(4-Bromophenoxy)methyl]phenyl}carbonyl)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

1-[({3-[(4-Bromophenoxy)methyl]phenyl}carbonyl)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B10897319
M. Wt: 470.3 g/mol
InChI Key: VRMMBBYECNEUSW-UHFFFAOYSA-N
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Description

1-({3-[(4-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenoxy group, a benzoyl group, and a pyridinecarboxamide moiety.

Preparation Methods

The synthesis of 1-({3-[(4-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with a suitable alkylating agent to form the bromophenoxy group.

    Coupling with benzoyl chloride: The bromophenoxy intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoyl derivative.

    Formation of the pyridinecarboxamide moiety: The final step involves the reaction of the benzoyl derivative with a suitable pyridinecarboxamide precursor under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-({3-[(4-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-({3-[(4-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-({3-[(4-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, while the benzoyl and pyridinecarboxamide moieties may contribute to the compound’s overall activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-({3-[(4-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE can be compared with other similar compounds, such as:

    1-Bromo-3-((4-bromophenoxy)methyl)benzene: This compound shares the bromophenoxy group but lacks the benzoyl and pyridinecarboxamide moieties.

    1-Bromo-4-(trifluoromethoxy)benzene: This compound has a similar bromophenoxy structure but with a trifluoromethoxy group instead of the benzoyl and pyridinecarboxamide moieties.

The uniqueness of 1-({3-[(4-BROMOPHENOXY)METHYL]BENZOYL}AMINO)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE lies in its combination of functional groups, which may confer specific properties and activities not found in the similar compounds mentioned above.

Properties

Molecular Formula

C22H20BrN3O4

Molecular Weight

470.3 g/mol

IUPAC Name

1-[[3-[(4-bromophenoxy)methyl]benzoyl]amino]-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C22H20BrN3O4/c1-13-10-14(2)26(22(29)19(13)20(24)27)25-21(28)16-5-3-4-15(11-16)12-30-18-8-6-17(23)7-9-18/h3-11H,12H2,1-2H3,(H2,24,27)(H,25,28)

InChI Key

VRMMBBYECNEUSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1NC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br)C(=O)N)C

Origin of Product

United States

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